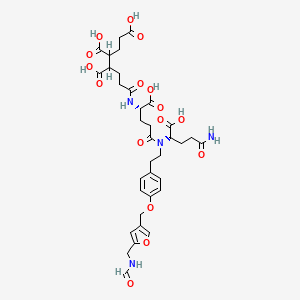

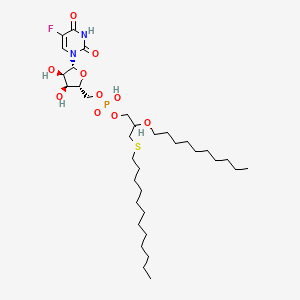

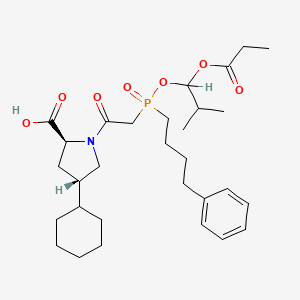

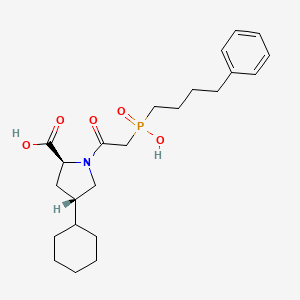

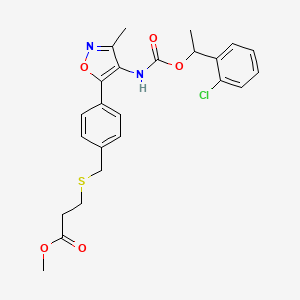

Methyl 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoate

Descripción general

Descripción

Molecular Structure Analysis

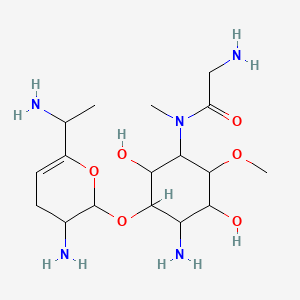

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, for example, is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the ester could undergo hydrolysis, the isoxazole ring could participate in various ring-opening reactions, and the thioether linkage could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Aplicaciones Científicas De Investigación

LPA Antagonist

Ki16198 is a Lysophosphatidic Acid (LPA) antagonist . It inhibits LPA1- and LPA3-induced inositol phosphate production with the Ki of 0.34 μM and 0.93 μM, respectively . It shows weaker inhibition for LPA2 and no activity at LPA4, LPA5, LPA6 .

Cell Proliferation, Survival, and Motility

LPA is an extracellular signaling lipid involved in regulating cell proliferation, survival, and motility of normal and cancer cells . Ki16198 has been shown to inhibit these LPA-mediated cellular processes .

Inhibition of Cancer Cell Migration and Invasion

In vitro studies have shown that Ki16198 can effectively inhibit migration and invasion responses to LPA in the YAPC-PD cancer cell line . It also inhibits the LPA-induced expression of proMMP-9 protein and mRNA in these cells .

Inhibition of Cell Proliferation

Ki16198 has been shown to inhibit the proliferation of certain cells by about 70% .

In Vivo Anticancer Activity

In vivo studies using a YAPC-PD pancreatic cancer cell-inoculated nude xenograft mouse model have shown that oral administration of Ki16198 significantly inhibited tumor weight and remarkably attenuated invasion and metastasis to lung, liver, and brain . It also decreased the total metastatic node weight in the peritoneal cavity and ascites formation by 50% .

Treatment of Bone Cancer-Induced Mechanical Allodynia

Ki16198 has been shown to block the mechanical allodynia induced by intrathecal LPA in naïve rats and attenuate mechanical allodynia in a rat model of bone cancer .

Upregulation of EDG2 and Nav1.8 Expression

EDG2 and Nav1.8 expression in L4–6 DRGs was upregulated following intrathecal or hindpaw injection of LPA . Ki16198 has been shown to modulate this effect .

Treatment of Lactate-Induced Limb Lesions

Oral administration of Ki16198 has been shown to significantly inhibit lactate-induced limb lesions in rats .

Mecanismo De Acción

Target of Action

Ki16198, also known as “3-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonylamino)-3-methyl-5-isoxazolyl)benzylsulfanyl)propanoic acid methyl ester” or “Methyl 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoate”, is a potent and orally active LPA receptor antagonist . The primary targets of Ki16198 are the LPA1 and LPA3 receptors .

Mode of Action

Ki16198 inhibits LPA1 and LPA3-induced inositol phosphate production . It does this by binding to these receptors and preventing their activation by LPA, thereby inhibiting the downstream effects of LPA receptor activation .

Biochemical Pathways

The inhibition of LPA1 and LPA3 receptors by Ki16198 affects several biochemical pathways. These receptors are involved in a variety of cellular processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and the modulation of ion channels . By inhibiting these receptors, Ki16198 can affect these processes and their downstream effects .

Pharmacokinetics

It is noted that ki16198 is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

Ki16198 has been shown to be effective for pancreatic cancer tumorigenesis and metastasis in vivo . It inhibits migration and invasion responses to LPA in several pancreatic cancer cell lines . In animal models, oral administration of Ki16198 significantly decreased tumor weight and attenuated invasion and metastasis to lung, liver, and brain .

Action Environment

The action of Ki16198 can be influenced by various environmental factors. For instance, the presence of LPA in the environment can affect the efficacy of Ki16198, as it competes with LPA for binding to the LPA1 and LPA3 receptors

Propiedades

IUPAC Name |

methyl 3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O5S/c1-15-22(26-24(29)31-16(2)19-6-4-5-7-20(19)25)23(32-27-15)18-10-8-17(9-11-18)14-33-13-12-21(28)30-3/h4-11,16H,12-14H2,1-3H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVJBROTJWPHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-((4-(4-(((1-(2-chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)benzyl)thio)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ki16198 interact with its target and what are the downstream effects?

A1: Ki16198 acts as an antagonist for Lysophosphatidic acid receptors LPA1 and LPA3. [, , , ] This means it binds to these receptors and blocks the action of Lysophosphatidic acid (LPA), a bioactive phospholipid involved in various cellular processes. By inhibiting LPA signaling, Ki16198 has been shown to:

- Reduce airway epithelial cell loss: In a murine tracheal transplant model, Ki16198 attenuated airway epithelial cell loss, suggesting a role for LPA signaling in this process. []

- Inhibit cancer cell invasion and metastasis: Studies in a mouse model of pancreatic cancer demonstrated that Ki16198 significantly inhibited tumor growth and metastasis to various organs, likely by suppressing LPA-induced cell migration and matrix metalloproteinase (MMP) production. []

- Modulate pain signaling: Ki16198 was found to block LPA-mediated enhancement of P2X3 receptor and ASIC currents in rat sensory neurons, suggesting a potential role in pain modulation. [, ]

Q2: What is the impact of Ki16198 on pancreatic cancer progression?

A2: Oral administration of Ki16198 showed promising results in a preclinical study using a mouse model of pancreatic cancer. [] The study demonstrated that Ki16198 significantly reduced tumor weight and, importantly, attenuated the invasion and metastasis of cancer cells to the lung, liver, and brain. This effect was associated with the inhibition of MMP accumulation in ascites. These findings highlight the potential of Ki16198 as a therapeutic agent for targeting pancreatic cancer progression.

Q3: Does Ki16198 influence pain perception?

A3: Research suggests that Ki16198 might play a role in pain modulation. In studies using rat models, Ki16198 effectively blocked the LPA-induced enhancement of both P2X3 receptor and ASIC currents in sensory neurons. [, ] These receptors are known to play crucial roles in pain signaling, particularly in the context of neuropathic and inflammatory pain. The ability of Ki16198 to interfere with these pain pathways presents an intriguing avenue for further research into its potential as a novel analgesic.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.